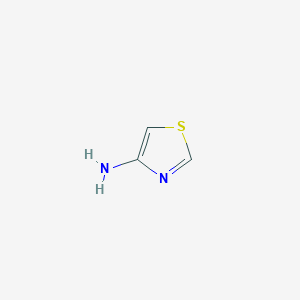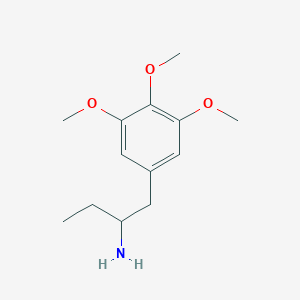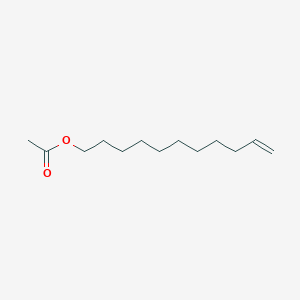![molecular formula C14H16O4 B091598 (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine CAS No. 18968-71-3](/img/structure/B91598.png)
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers in various fields.
作用機序
The mechanism of action of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been found to interact with a number of different proteins and enzymes, including tyrosine kinases and phosphatases, and it may also act as an inhibitor of various enzymes involved in cell growth and proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine are varied and complex. This compound has been found to have anti-inflammatory properties, and it may also act as an antioxidant. It has also been shown to have an effect on the immune system, modulating the activity of various immune cells. In addition, (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine may have an effect on the nervous system, potentially acting as a neuroprotective agent.
実験室実験の利点と制限
One of the main advantages of using (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine in lab experiments is its relatively low toxicity. This compound has been found to have a low level of toxicity in various cell lines and animal models, making it a potentially useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research applications.
将来の方向性
There are a number of future directions for research involving (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine. One potential area of focus is the development of new synthetic methods for producing this compound, which could help to reduce its cost and increase its availability for research purposes. Additionally, researchers may continue to investigate the potential applications of this compound in various areas of scientific research, including cancer biology, immunology, and neurology. Further studies may also be needed to fully understand the mechanism of action of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine and to identify other potential targets for this compound.
合成法
The synthesis of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of Lewis acid catalysts. These methods have been refined over time to produce high yields of the compound with good purity.
科学的研究の応用
The potential applications of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine in scientific research are numerous. This compound has been studied for its potential use as an antitumor agent, as well as for its potential to modulate the immune system. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
CAS番号 |
18968-71-3 |
|---|---|
製品名 |
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
(4aR,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C14H16O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-8,11-14H,9H2,1H3/t11-,12-,13+,14?/m1/s1 |
InChIキー |
CULHEDOHPOHBOT-HABKJSAYSA-N |
異性体SMILES |
CO[C@@H]1C=C[C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3 |
SMILES |
COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3 |
正規SMILES |
COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3 |
同義語 |
1-O-Methyl-4-O,6-O-benzylidene-2,3-dideoxy-α-D-threo-2-hexenopyranose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



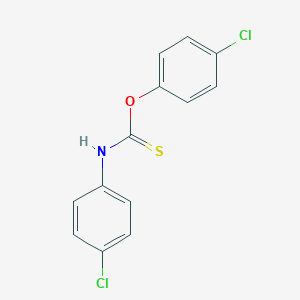
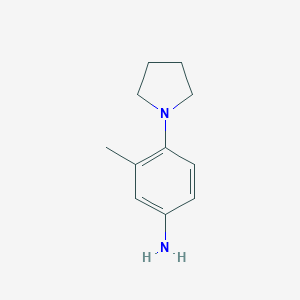
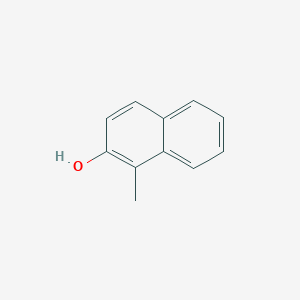
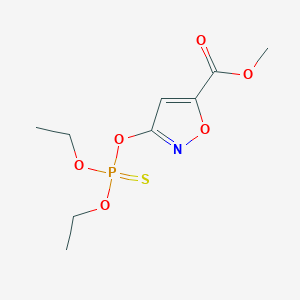
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
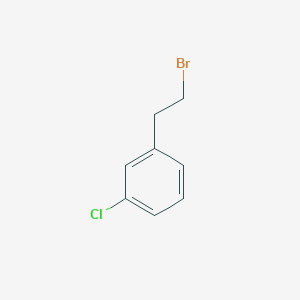
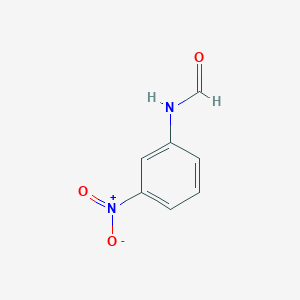
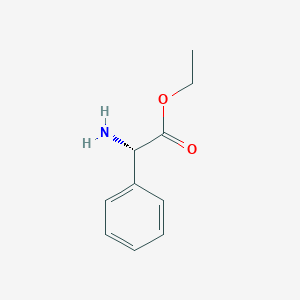
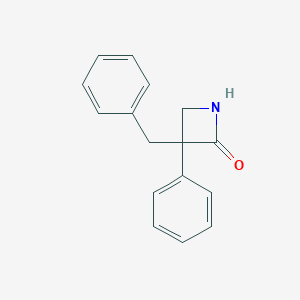
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
